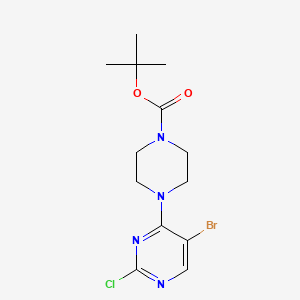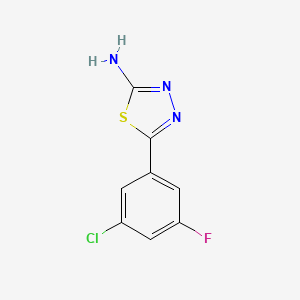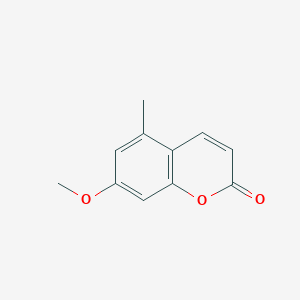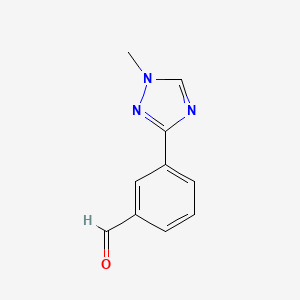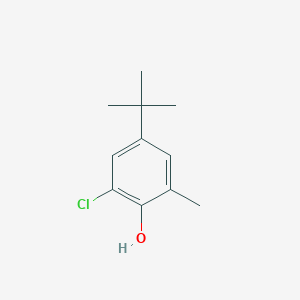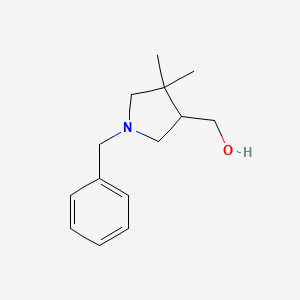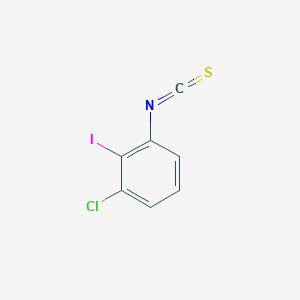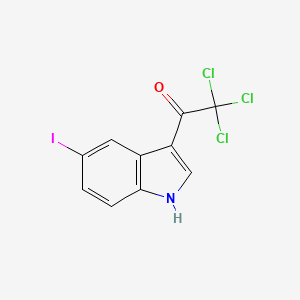
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3INO and a molecular weight of 388.42 g/mol It is characterized by the presence of a trichloromethyl group and an indole moiety substituted with an iodine atom
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone typically involves the reaction of 5-iodoindole with trichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone has several scientific research applications, including:
Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding studies.
Medicine: Research into its potential therapeutic applications includes exploring its activity against certain diseases or conditions, leveraging its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its indole moiety. The trichloromethyl group and iodine atom contribute to its reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-1-(5-iodo-3-indolyl)ethanone can be compared with other indole derivatives, such as:
2,2,2-Trichloro-1-(5-bromo-3-indolyl)ethanone: Similar structure but with a bromine atom instead of iodine.
2,2,2-Trichloro-1-(5-chloro-3-indolyl)ethanone: Contains a chlorine atom instead of iodine.
2,2,2-Trichloro-1-(5-fluoro-3-indolyl)ethanone: Features a fluorine atom in place of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the iodine atom imparts distinct properties compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C10H5Cl3INO |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(5-iodo-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3INO/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H |
InChI-Schlüssel |
VYQLKWSZKJEYPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)
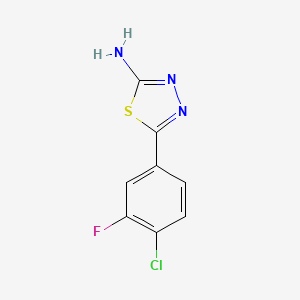
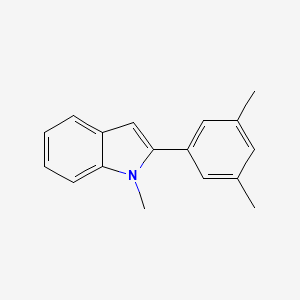
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
